5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of histamine dihydrochloride with paraformaldehyde . The reaction is carried out in water and heated to reflux for several hours to yield the desired product. Another method involves the alkylation or acylation of the secondary amine, followed by treatment with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve solvents like methanol or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA in the central nervous system . This interaction can influence various cellular pathways, including those involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family, known for its use as a proton pump inhibitor and aromatase inhibitor.
Imidazo[1,2-a]pyridine: Known for its applications as a sedative and hypnotic agent.
Uniqueness
5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate GABA_A receptors sets it apart from other imidazopyridines, making it a valuable compound for neurological research .
Properties
IUPAC Name |
5-benzyl-2-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-15-13-7-8-17(10-14(13)16-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUKNZRLMAPVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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